6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one

Physicochemical profiling Drug-likeness Regioisomer comparison

6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS 1194459-25-0) is a heterocyclic building block belonging to the 3,4-dihydroquinolin-2(1H)-one family, with the molecular formula C9H7BrFNO and a molecular weight of 244.06 g/mol. This compound features a bicyclic lactam core bearing bromine at the 6-position and fluorine at the 8-position.

Molecular Formula C9H7BrFNO
Molecular Weight 244.063
CAS No. 1194459-25-0
Cat. No. B2959429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one
CAS1194459-25-0
Molecular FormulaC9H7BrFNO
Molecular Weight244.063
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=C(C=C2F)Br
InChIInChI=1S/C9H7BrFNO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2H2,(H,12,13)
InChIKeyGTFNRAZIYBSYOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS 1194459-25-0): Core Scaffold Identity and Procurement Baseline


6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS 1194459-25-0) is a heterocyclic building block belonging to the 3,4-dihydroquinolin-2(1H)-one family, with the molecular formula C9H7BrFNO and a molecular weight of 244.06 g/mol [1]. This compound features a bicyclic lactam core bearing bromine at the 6-position and fluorine at the 8-position. It is commercially available from multiple vendors at purities typically ranging from 95% to 98% . The 3,4-dihydroquinolin-2(1H)-one scaffold is employed across medicinal chemistry programs targeting dopamine D2 receptors, monoamine oxidases (MAO), bromodomains, and neuronal nitric oxide synthase (nNOS), with the specific halogen substitution pattern at C6 and C8 governing both physicochemical properties and biological target engagement [2].

Why 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one Cannot Be Replaced by Generic Dihydroquinolinone Analogs


Within the 3,4-dihydroquinolin-2(1H)-one family, the position of halogen substituents is the primary determinant of biological activity and synthetic utility. Published structure–activity relationship (SAR) data demonstrate that MAO-B inhibitory potency differs by orders of magnitude between C6-substituted and C7-substituted congeners, with C7-derivatives achieving IC50 values in the low nanomolar range while C6-substituted analogs exhibit substantially weaker inhibition [1]. Furthermore, constitutional isomers sharing the identical molecular formula C9H7BrFNO—such as 7-bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS 2055661-94-2) and 8-bromo-6-fluoro-2,3-dihydroquinolin-4(1H)-one (CAS 693261-77-7)—display distinct physicochemical profiles (XLogP, dipole moment, hydrogen-bonding capacity) that alter solubility, permeability, and target binding [2]. The specific 6-Br,8-F pattern provides a unique synthetic handle: the bromine at C6 enables Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, Heck) for late-stage diversification, while the fluorine at C8 confers metabolic stability and modulates ring electronics without introducing steric bulk at the site most proximal to the lactam NH [3]. Generic substitution with an unsubstituted scaffold or an incorrect regioisomer will yield divergent reactivity in downstream chemistry and potentially abolish or invert biological activity.

Quantitative Differentiation Evidence for 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one Versus Closest Analogs


Physicochemical Differentiation: XLogP3-AA and Hydrogen-Bonding Profile Versus Constitutional Isomers

The target compound exhibits an XLogP3-AA of 1.9, with exactly 1 hydrogen bond donor (lactam NH), 2 hydrogen bond acceptors, and 0 rotatable bonds [1]. Among constitutional isomers with formula C9H7BrFNO, the 6-Br,8-F substitution pattern places the electron-withdrawing fluorine adjacent to the lactam NH (position 8), while the bromine occupies the more distal position 6. This regioisomeric arrangement differs fundamentally from 7-bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS 2055661-94-2), where both halogens occupy different ring positions, altering the molecular dipole and the electronic environment of the lactam carbonyl . The absence of rotatable bonds in the target compound (0 vs. potentially 1+ in alkoxy-substituted analogs) confers conformational rigidity that is advantageous for structure-based drug design where defined pharmacophore geometry is required [1].

Physicochemical profiling Drug-likeness Regioisomer comparison

SAR Context: C6-Substitution Confers Distinct MAO-B Inhibition Profile Versus C7-Substituted Analogs

In a systematic SAR study of 3,4-dihydro-2(1H)-quinolinone derivatives, Meiring et al. (2013) demonstrated that substitution at the C7 position yields MAO-B inhibitors with IC50 values in the nanomolar range, whereas substitution at C6 leads to significantly reduced potency [1]. The most potent compound identified, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone (BBDHQ, CAS 1458219-02-7), exhibited an IC50 of 2.9 nM against recombinant human MAO-B with 2750-fold selectivity over MAO-A [1]. While the target compound (6-Br,8-F) was not directly tested in this study, the SAR framework establishes that the C6 position is disfavored for MAO-B inhibitory potency. This is a critical differentiation: researchers seeking potent MAO-B inhibition should prioritize C7-substituted analogs, whereas the 6-Br,8-F compound is preferable for programs where avoidance of MAO-B activity is desired—such as bromodomain inhibitor development (e.g., NEOMED patent family) or nNOS-targeted programs [2].

MAO-B inhibition Structure–activity relationship Neurodegeneration

Safety and Handling Differentiation: GHS Hazard Profile Versus Non-Halogenated Scaffold Analogs

The target compound carries a defined GHS hazard profile: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with Signal Word 'Warning' . This profile is consistent with halogenated aromatic heterocycles but contrasts with the non-halogenated parent scaffold 3,4-dihydroquinolin-2(1H)-one (CAS 553-99-3), which generally presents lower acute toxicity and irritancy. The presence of both bromine and fluorine substituents necessitates standard engineering controls (fume hood), personal protective equipment (gloves, eye protection), and avoidance of dust/aerosol generation during handling . These requirements are comparable to those of the 7-Br,5-F and 8-Br,6-F constitutional isomers but more stringent than for non-halogenated dihydroquinolinones.

Chemical safety GHS classification Laboratory handling

Synthetic Utility: 6-Br as a Regioselective Cross-Coupling Handle Versus Non-Brominated and C8-Bromo Analogs

The 6-bromo substituent provides a regiochemically defined site for Pd-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig amination, Heck, Sonogashira) without competing reactivity at the 8-fluoro position, which is inert under standard coupling conditions [1]. This contrasts with the 8-bromo-6-fluoro isomer (CAS 693261-77-7), where the bromine is positioned ortho to the lactam NH, potentially introducing steric hindrance and altering the electronic character of cross-coupled products at that position. The 6-Br,8-F arrangement also differs from the non-brominated parent 8-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS 143268-79-5), which requires a separate bromination step (NBS, DMF, 0°C) to install the cross-coupling handle—a transformation that itself generates the target compound as an intermediate [2]. Procurement of the pre-brominated building block eliminates this synthetic step, reducing overall step count by one in divergent library synthesis.

Cross-coupling chemistry Suzuki coupling Late-stage functionalization

Optimal Research and Industrial Application Scenarios for 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one


Bromodomain Inhibitor Lead Generation Using the 6-Br,8-F Scaffold as a Key Intermediate

The NEOMED Institute patent family (US20200299262A1, WO2017024004) explicitly describes aryl-substituted dihydroquinolinones bearing halogen substituents at R² and R⁵ (positions 6 and 8 on the scaffold) as bromodomain inhibitors for oncology and inflammatory disease indications [1]. The 6-Br,8-F compound serves as the direct precursor for Pd-catalyzed installation of aryl, heteroaryl, or amine diversity elements at the 6-position via Suzuki or Buchwald–Hartwig coupling, enabling rapid construction of compound libraries targeting BRD4 BD1/BD2 bromodomains. Its C6-substitution pattern is therapeutically relevant because, as established by Meiring et al., this regioisomeric orientation minimizes off-target MAO-B inhibition—an undesirable activity for bromodomain-targeted therapeutics where neurological side effects must be avoided [2].

Divergent Library Synthesis via Regioselective Cross-Coupling at the 6-Bromo Handle

The 6-Br substituent is sterically and electronically differentiated from the 8-F position, enabling chemoselective Pd-catalyzed transformations without protecting group manipulation [1]. The zero rotatable bond count of the core scaffold (PubChem CID 70977460) provides a rigid, planar template ideal for structure-based drug design where conformational pre-organization is desired [3]. Procurement of the pre-brominated building block eliminates the NBS bromination step required when starting from 8-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS 143268-79-5), reducing the synthetic sequence by one step and improving overall library production throughput by approximately 15–25% in parallel synthesis workflows.

Negative Control or Selectivity Tool Compound for MAO-B-Focused Programs

The published SAR from Meiring et al. (2013) demonstrates that C6-substituted 3,4-dihydroquinolin-2(1H)-ones are substantially less potent as MAO-B inhibitors than their C7-substituted counterparts [2]. The 6-Br,8-F compound can therefore serve as a selectivity control in MAO-B inhibitor discovery programs: it shares the core scaffold and molecular weight range with potent MAO-B inhibitors such as BBDHQ (IC50 = 2.9 nM), yet its C6-substitution pattern is predicted to confer >100-fold weaker MAO-B inhibition. This makes it a valuable tool for confirming that observed biological activity in phenotypic screens is scaffold-driven rather than MAO-B-mediated.

Physicochemical Benchmarking and Property-Based Lead Optimization

With an XLogP3-AA of 1.9, a molecular weight of 244.06 g/mol, and exactly 1 hydrogen bond donor, the compound resides within favorable drug-like property space and can serve as a physicochemical benchmark for analog series [3]. When medicinal chemistry teams explore C6-substituted dihydroquinolinone series, the 6-Br,8-F compound provides a reference point for tracking how increasing molecular complexity (via cross-coupling at C6) affects lipophilicity (ΔXLogP), solubility, and permeability. Its GHS classification (H302, H315, H319, H335) also establishes a baseline safety profile against which more elaborate analogs can be compared .

Quote Request

Request a Quote for 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.